molecular formula C17H17N5O2S B3605531 2-({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

2-({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B3605531
M. Wt: 355.4 g/mol
InChI Key: QPEKJXCZIYDSND-UHFFFAOYSA-N
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Description

The compound “2-({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide” is a unique chemical with a complex structure. It contains several functional groups, including an allyl group, a quinoline group, a triazole ring, and an acetamide group . The exact properties and applications of this compound are not widely documented, indicating that it may be a novel compound of interest for future research .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The triazole ring, a five-membered ring containing two nitrogen atoms, is a key feature of the molecule. Attached to this ring is the quinoline group, a fused ring system with aromatic properties. The molecule also features an allyl group, which is a prop-2-enyl group, and an acetamide group, which is a combination of acetic acid and an amine .

Mechanism of Action

The mechanism of action of this compound is currently unknown as there is no available literature detailing its biological or chemical activity .

Future Directions

Given the lack of available information on this compound, there are many potential directions for future research. Studies could explore its synthesis and reactivity, investigate its physical and chemical properties, or examine its potential applications in various fields .

properties

IUPAC Name

2-[[4-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-2-9-22-15(20-21-17(22)25-11-14(18)23)10-24-13-7-3-5-12-6-4-8-19-16(12)13/h2-8H,1,9-11H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEKJXCZIYDSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 2
Reactant of Route 2
2-({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 3
2-({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 4
2-({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 5
2-({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 6
Reactant of Route 6
2-({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

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